REACTION_SMILES
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[Br:1][c:2]1[c:3]([S:8][CH2:9][CH:10]=[C:11]([CH3:12])[CH3:13])[cH:4][cH:5][cH:6][cH:7]1.[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[c:14]1([CH3:15])[cH:16][cH:17][c:18]([S:19]([OH:20])(=[O:21])=[O:22])[cH:23][cH:24]1>>[Br:1][c:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7]1)[C:11]([CH3:12])([CH3:13])[CH2:10][CH2:9][S:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCSc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CC1(C)CCSc2c(Br)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |